2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 2034372-93-3
VCID: VC7220992
InChI: InChI=1S/C18H23N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)20-16-10-19-21(11-16)12-17-8-4-5-9-23-17/h1-3,6-7,10-11,17H,4-5,8-9,12-14H2,(H,20,22)
SMILES: C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.46

2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

CAS No.: 2034372-93-3

Cat. No.: VC7220992

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.46

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide - 2034372-93-3

Specification

CAS No. 2034372-93-3
Molecular Formula C18H23N3O2S
Molecular Weight 345.46
IUPAC Name 2-benzylsulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Standard InChI InChI=1S/C18H23N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)20-16-10-19-21(11-16)12-17-8-4-5-9-23-17/h1-3,6-7,10-11,17H,4-5,8-9,12-14H2,(H,20,22)
Standard InChI Key MMKAONHASSGCRS-UHFFFAOYSA-N
SMILES C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3

Introduction

Synthesis

The synthesis of 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves multiple steps, as outlined below:

StepReaction DescriptionReagents/Conditions
1Formation of the benzylthio groupBenzyl chloride reacts with sodium thiolate under anhydrous conditions.
2Synthesis of the pyrazole ringHydrazine reacts with a 1,3-diketone to form the pyrazole core.
3Attachment of tetrahydro-2H-pyran groupTetrahydro-2H-pyran-4-methyl chloride reacts with the pyrazole derivative.
4Formation of acetamide linkageThe intermediate reacts with acetic anhydride to finalize the acetamide structure.

This multi-step process ensures high specificity and yield under controlled laboratory conditions.

Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern, confirming structural integrity.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands, such as amides and sulfides.

  • X-ray Crystallography:

    • Used to determine the three-dimensional arrangement of atoms in crystalline samples.

Potential Applications

The structural features of 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide suggest several possible applications:

Pharmacological Research

The pyrazole ring is a well-known pharmacophore in drug discovery, associated with anti-inflammatory, anticancer, and antimicrobial activities . The benzylthio group may further enhance these properties by improving membrane permeability.

Enzyme Inhibition

Preliminary studies on structurally similar compounds indicate potential as enzyme inhibitors (e.g., lipoxygenases), making this compound a candidate for further evaluation in inflammation-related pathways .

Antiparasitic Activity

Pyrazole derivatives have shown activity against Leishmania species, suggesting that modifications to this compound could lead to new antiparasitic agents .

Material Science

The presence of sulfur-containing groups may also allow this compound to act as a ligand in coordination chemistry or materials science applications.

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